molecular formula C16H13O6+ B1209262 Peonidin

Peonidin

Cat. No. B1209262
M. Wt: 301.27 g/mol
InChI Key: XFDQJKDGGOEYPI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Peonidin is an anthocyanidin cation that is flavylium bearing four hydroxy substituents at positions 3, 4', 5 and 7 as well as a methoxy substituent at position 3'. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer and a metabolite. It is a conjugate acid of a peonidin(1-).
Peonidin belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Peonidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin has been primarily detected in urine. Within the cell, peonidin is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Cancer Research

Peonidin has been studied for its anticancer activities, particularly in breast cancer. It's been found to have potential activity as an anti-breast cancer agent by suppressing the excessive expression of the Human Epidermal Receptor-2 (HER-2) protein, which can induce cancer cell metastasis. This was demonstrated through an in silico molecular docking method, indicating peonidin's binding energy with HER-2 protein was significantly lower, suggesting a stronger and more stable bond compared to other compounds, highlighting its potential as a therapeutic agent against breast cancer (Laksmiani, Widiastari, & Reynaldi, 2018).

Cardiovascular Health

Research has shown peonidin's ability to modulate adhesion processes and reduce the production of E-Selectin and Vascular Endothelial Growth Factor (VEGF) in a pro-inflammatory environment, which is crucial in the development of atherosclerosis. This suggests peonidin's role in preventing monocyte adhesion to endothelial cells and its potential in regulating angiogenesis, offering insights into its cardiovascular health benefits (Marino et al., 2020).

Antioxidant Properties

Peonidin has been evaluated for its antioxidant properties, particularly as a natural food colorant with potential radical scavenging capabilities. The study identifies the most active sites for radical formation in peonidin and compares its reactivity and stability against other known antioxidants, underscoring its effectiveness in combating oxidative stress (Rajan, Hasna, & Muraleedharan, 2018).

Neuroprotective Effects

Peonidin has shown beneficial effects in models of retinal diseases, particularly in protecting photoreceptors from degeneration induced by toxic substances. This has implications for treating conditions like retinitis pigmentosa, offering a potential avenue for pharmacological intervention in degenerative visual disorders (Tao et al., 2016).

properties

Product Name

Peonidin

Molecular Formula

C16H13O6+

Molecular Weight

301.27 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol

InChI

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1

InChI Key

XFDQJKDGGOEYPI-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O

synonyms

peonidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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